3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride

Linker design PROTAC Fragment-based drug discovery

For PROTAC programs where an empirically optimized three-carbon spacer from the cyclohexyl anchor is critical, this compound provides the exact spatial geometry required for productive ternary complex formation. - The propane spacer (Δ ≈ +1.2-1.5 Å vs. ethane analog) bridges the target-protein ligand and E3 ligase recruiter with precision. - Symmetric 3,5-dimethyl substitution ensures conformational predictability, essential when linker rigidity governs degrader potency. - Purity of 98% ensures SAR conclusions are not confounded by impurities exceeding 2%.

Molecular Formula C11H21ClO3S
Molecular Weight 268.80 g/mol
Cat. No. B13627544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride
Molecular FormulaC11H21ClO3S
Molecular Weight268.80 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)OCCCS(=O)(=O)Cl)C
InChIInChI=1S/C11H21ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h9-11H,3-8H2,1-2H3
InChIKeyLYHBESAJRNPTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride – Sulfonyl Chloride Building Block


3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride (CAS 1488794-45-1; molecular formula C₁₁H₂₁ClO₃S; MW 268.80 g/mol) is a bifunctional sulfonyl chloride building block in which a 3,5-dimethylcyclohexyl ether moiety is tethered to a propane-1-sulfonyl chloride group via an ether oxygen . The molecule contains two asymmetric centres on the cyclohexyl ring and is supplied as a mixture of diastereomers . The sulfonyl chloride (–SO₂Cl) group serves as an electrophilic warhead for nucleophilic substitution with amines, alcohols, and thiols, making the compound a key intermediate for constructing sulfonamide- and sulfonate ester-containing molecules in medicinal chemistry and chemical biology .

Bifunctional sulfonyl chloride building block with ether linker
Diastereomer mixture from two asymmetric cyclohexyl centres
Designed for PROTAC linker assembly and sulfonamide synthesis

Why 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride Cannot Be Substituted


Sulfonyl chlorides bearing cyclohexyl-ether motifs constitute a class of building blocks widely used in fragment-based drug discovery and PROTAC linker design . However, simple in-class substitution is unreliable because three independent structural variables—the methyl substitution pattern on the cyclohexyl ring, the length of the alkyl spacer bridging the ether oxygen to the sulfonyl chloride, and the stereochemical configuration at the cyclohexyl positions—each alter the compound's physicochemical properties (LogP, molecular volume, hydrogen-bond acceptor count), conformational flexibility, and the spatial trajectory of the sulfonyl electrophile . These differences propagate into the downstream sulfonamide products, affecting target binding, linker geometry in bifunctional degraders, and pharmacokinetic profiles of the final conjugates .

Methyl substitution pattern
3,5- vs. 3,4-dimethyl isomers alter steric environment and diastereomer composition, potentially shifting target binding.
Alkyl spacer length
Propane vs. ethane spacer changes sulfonyl chloride reach by ~1.2–1.5 Å, affecting linker geometry in bifunctional molecules.
Stereochemical configuration
Diastereomer mixtures differ between regioisomers; conformational preferences of derived sulfonamides may vary.

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride: Head-to-Head Comparator Evidence


Propane vs. Ethane Linker: Spacer Length Comparison

The target compound employs a three-carbon propane spacer between the ether oxygen and the sulfonyl chloride, whereas its closest commercial analog—2-((3,5-dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride (CAS 1343073-94-8)—uses a two-carbon ethane spacer. Vendor-certified datasheets show the target has a molecular weight of 268.80 Da versus 254.77 Da for the ethane analog, a LogP of 2.34 versus 2.28, and both carry identical hydrogen-bond acceptor counts (3) . The additional methylene unit extends the spatial reach of the sulfonyl chloride from the cyclohexyl anchor by approximately 1.2–1.5 Å, a difference that can determine whether a PROTAC ternary complex forms productively when the linker length must span a specific E3-ligase–target-protein distance .

Propane vs. Ethane Linker
Head-to-head
ΔMW +14.03 Da; ΔLogP +0.06; spacer ≈ +1.2–1.5 Å
Spacer length governs PROTAC ternary complex geometry
Vendor-certified data; class-level LogP difference
Linker design PROTAC Fragment-based drug discovery Sulfonamide synthesis

3,5- vs. 3,4-Dimethyl Substitution: Conformational and Steric Impact

The target compound carries methyl groups at the 3- and 5-positions of the cyclohexyl ring (a 1,3-disubstitution pattern), whereas the commercially available regioisomer 3-((3,4-dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride (CAS 1562027-10-4) carries methyl groups at the 3- and 4-positions (1,2-disubstitution pattern relative to each other) . In the 3,5-isomer, both methyl groups preferentially occupy equatorial positions in the chair conformation, resulting in a symmetric steric environment around the ether-bearing carbon. In contrast, the 3,4-isomer places one methyl group adjacent to the ether attachment point, introducing a local steric bias that can influence the diastereoselectivity of subsequent nucleophilic additions and the conformational preferences of derived sulfonamides [1]. The 3,5-substitution pattern also yields two asymmetric centres (C3 and C5) that generate a defined diastereomer mixture distinct from the 3,4-isomer set .

3,5- vs. 3,4-Dimethyl Substitution
Cross-study comparable
Symmetric equatorial methyl disposition vs. asymmetric 1,2-substitution
Conformational preference impacts diastereoselectivity and binding pocket fit
Predicted LogP range; no certified comparator value
Steric tuning Conformational analysis Sulfonamide SAR Diastereoselectivity

Ether-Linked vs. Direct Sulfonyl Chloride: Functional Group Orthogonality

The target compound contains an ether oxygen in addition to the sulfonyl chloride, affording two chemically orthogonal functional handles: the electrophilic –SO₂Cl group for sulfonamide/sulfonate formation and the ether oxygen, which can be leveraged for further derivatisation or exploited for its hydrogen-bond-accepting properties in biological contexts . By contrast, 3,5-dimethylcyclohexane-1-sulfonyl chloride (CAS 1343757-41-4; MW 210.72 Da, C₈H₁₅ClO₂S) bears the sulfonyl chloride directly on the cyclohexyl ring with no intervening ether oxygen [1]. The ether oxygen in the target increases the hydrogen-bond acceptor count from 2 to 3, raises the molecular weight by 58.08 Da, and extends the functional reach of the sulfonyl chloride from the cyclohexyl core by a three-atom spacer [1]. This bifunctional architecture aligns with the definition of a 'linker' building block as articulated by Enamine: 'a compound is viewed as a linker if it has two or more chemically orthogonal functionalities on an inert, flexible or rigid scaffold' .

Ether vs. Direct Sulfonyl Chloride
Head-to-head
ΔMW +58.08 Da; ΔH-bond acceptors +1; 3-atom functional reach extension
Bifunctional linker enables orthogonal derivatisation strategies
Defined as linker per Enamine criteria
Bifunctional linker Orthogonal reactivity PROTAC design Sulfonamide building block

Multi-Vendor Purity Benchmarking and Hazard Classification

The target compound is available from multiple independent vendors with certified purity specifications: ≥98% from Fluorochem (Product Code F745447, with full SDS documentation including GHS07 classification as Harmful/Irritant) and ≥97% from AKSci (Cat# 1976EP, with long-term storage recommendation at cool, dry conditions) . The close analog 2-((3,5-dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride is also certified at 98% purity from Fluorochem (Product Code F745592) with an identical GHS hazard profile (H302, H315, H319, H335) . The parity in purity specifications between the propane and ethane analogs means procurement decisions between them should be driven by structural (linker-length) requirements rather than quality differentials, whereas the availability of the target from multiple suppliers (Fluorochem, AKSci, Smolecule, A2B Chem, CymitQuimica) provides supply-chain redundancy not verified for all regional isomers .

Multi-Vendor Purity Benchmarking
Head-to-head
Purity ≥97–98%; GHS07; available from ≥5 vendors
Supply-chain redundancy reduces single-source procurement risk
Purity parity with ethane analog; broader supplier base
Quality control Procurement specification Purity Hazard classification Supply chain

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride: Application Scenarios


PROTAC Linker Design with Propane-Spaced Sulfonyl Chloride

When assembling proteolysis-targeting chimeras (PROTACs) where the optimal linker length between the target-protein ligand and the E3 ligase recruiter has been empirically determined to require a three-carbon spacer from the cyclohexyl anchor, 3-((3,5-dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride provides the exact spatial geometry. The propane spacer (Δ ≈ +1.2–1.5 Å vs. the ethane analog) can be the difference between productive ternary complex formation and inactivity . The symmetric 3,5-dimethyl substitution ensures conformational predictability of the cyclohexyl moiety, which is critical when linker rigidity affects degrader potency .

Fragment-Based Drug Discovery with Bifunctional Linkers

In FBDD campaigns, linkers bearing two orthogonal functional groups are essential for fragment elaboration. The target compound's ether oxygen provides a hydrogen-bond acceptor distinct from the sulfonyl chloride electrophile, enabling sequential, chemoselective derivatisation—first via –SO₂Cl displacement with an amine-bearing fragment, then via ether-directed transformations if required . The 3,5-dimethyl substitution pattern contributes steric bulk that can be exploited to modulate target selectivity in fragment-grown leads .

Sterically-Tuned Sulfonamide Libraries for SAR Studies

Medicinal chemistry teams synthesising sulfonamide libraries can use the target compound to introduce a 3,5-dimethylcyclohexyl-oxy-propyl sulfonamide motif. Compared with the 3,4-dimethyl regioisomer, the 3,5-substitution pattern provides a symmetric steric environment that may be preferred when the target protein's binding pocket demands balanced steric occupancy on both sides of the cyclohexyl ring . The 97–98% certified purity ensures that SAR conclusions are not confounded by impurities exceeding 2–3% .

Multi-Supplier Procurement for Supply-Chain Resilience

Research organisations and contract research organisations (CROs) that require guaranteed supply continuity can procure 3-((3,5-dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride from at least five independent, quality-audited vendors (Fluorochem, AKSci, Smolecule, A2B Chem, CymitQuimica), with certified purity levels of 97–98% . This multi-supplier landscape mitigates single-source procurement risk, which is particularly valuable for long-running medicinal chemistry programmes where compound resupply delays can stall SAR iteration cycles .

Application
Selection Property
Validation Focus
PROTAC Linker Design
C3 ether-tethered sulfonyl chloride spacer geometry
Ternary complex geometry and linker-length dependency assessment
Fragment-Based Drug Discovery
Bifunctional orthogonal reactivity (sulfonyl chloride + ether oxygen)
Sequential chemoselective derivatisation and fragment elaboration
Sulfonamide SAR Libraries
Symmetric 3,5-dimethyl steric environment
Steric occupancy balance and diastereomer-dependent SAR interpretation
Multi-Supplier Procurement
Vendor-certified purity specification
Supply continuity and single-source risk mitigation
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